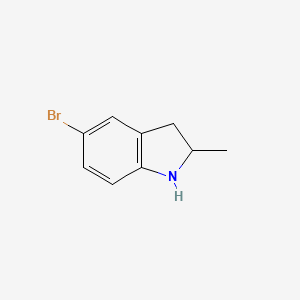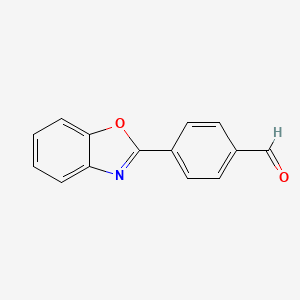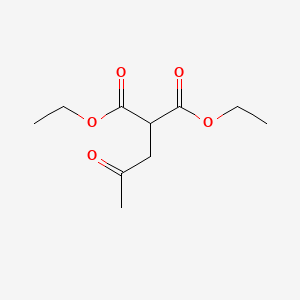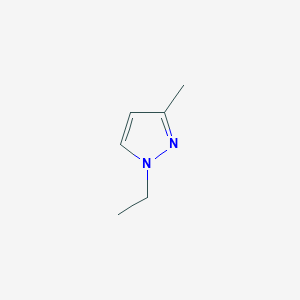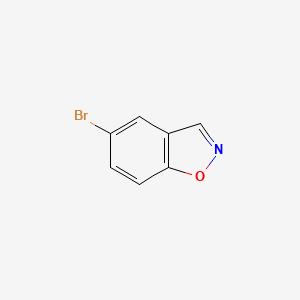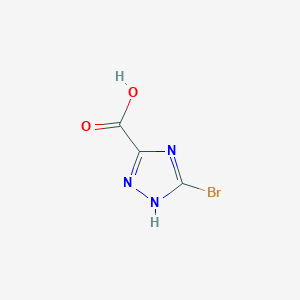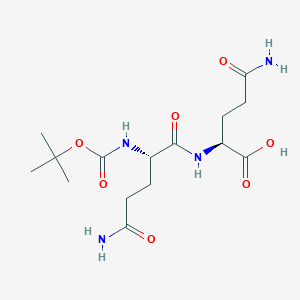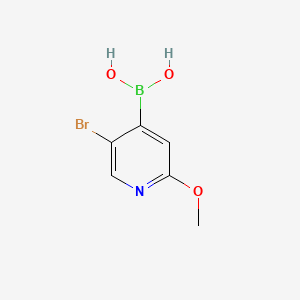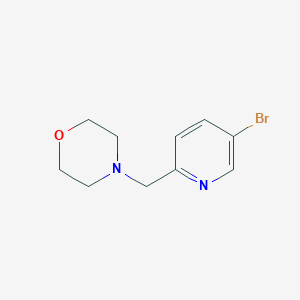
4-((5-溴吡啶-2-基)甲基)吗啉
描述
“4-((5-Bromopyridin-2-yl)methyl)morpholine” is an organic compound with the CAS Number: 200064-11-5 . It has a molecular weight of 243.1 and its IUPAC name is 4-(5-bromo-2-pyridinyl)morpholine .
Molecular Structure Analysis
The molecular formula of “4-((5-Bromopyridin-2-yl)methyl)morpholine” is C10H13BrN2O . The InChI code is 1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 .
Physical And Chemical Properties Analysis
“4-((5-Bromopyridin-2-yl)methyl)morpholine” is a solid at room temperature . The compound is white to light yellow in color .
科学研究应用
抗微生物和抗真菌剂的合成
已经利用4-((5-溴吡啶-2-基)甲基)吗啉衍生物合成抗微生物剂。例如,一项研究合成了一种对金黄色葡萄球菌有效的化合物,展示了该化合物在治疗皮肤真菌病变中的潜力 (Bushuieva et al., 2022)。另一项研究合成了一种用于治疗动物化脓性伤口的化合物,表明其在兽医学中的潜力 (Ohloblina et al., 2022)。
黄嘌呤氧化酶抑制和抗炎特性
吗啉衍生物,包括类似于4-((5-溴吡啶-2-基)甲基)吗啉的化合物,已被研究其对黄嘌呤氧化酶的抑制和抗炎特性。这表明它们在治疗痛风或其他炎症性疾病中的潜在应用 (Šmelcerović等,2013)。
癌症研究
与4-((5-溴吡啶-2-基)甲基)吗啉结构相关的化合物在癌症研究中显示出潜力。例如,已开发出具有潜在应用于设计和合成癌症治疗小分子抑制剂的衍生物 (Wang et al., 2015)。
靶向药用化合物的合成
这种化学物质已被用作合成靶向药用化合物的中间体。研究表明其在合成具有各种医疗治疗应用的特定化合物方面的有效性,展示了其在制药合成中的多功能性 (Lei et al., 2017)。
安全和危害
属性
IUPAC Name |
4-[(5-bromopyridin-2-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-1-2-10(12-7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUIXHXLHVEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477285 | |
| Record name | 4-((5-bromopyridin-2-yl)methyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Bromopyridin-2-yl)methyl)morpholine | |
CAS RN |
294851-95-9 | |
| Record name | 4-((5-bromopyridin-2-yl)methyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

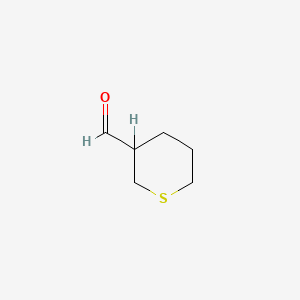
![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)
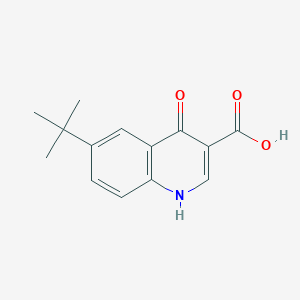
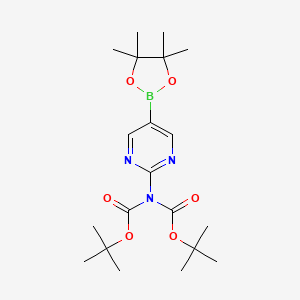
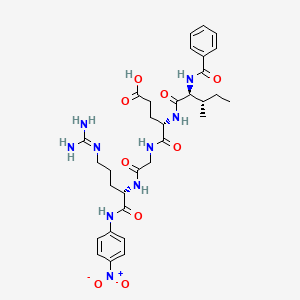
![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)
